(3,3-Dimethylcyclohexyl)methanol

Vue d'ensemble

Description

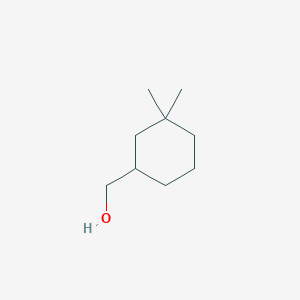

(3,3-Dimethylcyclohexyl)methanol is an organic compound with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol . It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and a hydroxymethyl group at the 1-position. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone, (3,3-Dimethylcyclohexyl)ketone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (3,3-Dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (3,3-Dimethylcyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: The compound can be further reduced to (3,3-Dimethylcyclohexyl)methane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed:

Oxidation: (3,3-Dimethylcyclohexyl)ketone.

Reduction: (3,3-Dimethylcyclohexyl)methane.

Substitution: (3,3-Dimethylcyclohexyl)chloride or (3,3-Dimethylcyclohexyl)bromide.

Applications De Recherche Scientifique

(3,3-Dimethylcyclohexyl)methanol has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and as a stabilizer in polymer manufacturing.

Mécanisme D'action

The mechanism of action of (3,3-Dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Cyclohexanol: Similar in structure but lacks the methyl groups at the 3-position.

(3,3-Dimethylcyclohexyl)amine: Contains an amine group instead of a hydroxyl group.

(3,3-Dimethylcyclohexyl)ketone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness: (3,3-Dimethylcyclohexyl)methanol is unique due to the presence of both the cyclohexane ring and the hydroxymethyl group, which confer distinct chemical reactivity and physical properties. The methyl groups at the 3-position also contribute to its steric hindrance and influence its interactions with other molecules .

Activité Biologique

(3,3-Dimethylcyclohexyl)methanol is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on a review of the available literature.

This compound has the molecular formula C_{10}H_{20}O and a molecular weight of 156.27 g/mol. The compound features a cyclohexyl structure with two methyl groups at the 3-position and a hydroxymethyl group, classifying it as a tertiary alcohol. Its unique structural properties influence its reactivity and interactions in biological systems.

Enzyme Interactions

This compound interacts with various enzymes, particularly alcohol dehydrogenases, which are crucial for the metabolism of alcohols. This interaction facilitates the oxidation of alcohols to aldehydes or ketones, impacting metabolic pathways significantly.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Metabolism : It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further enter other biochemical pathways.

- Influence on Metabolic Flux : It alters the activity of key metabolic enzymes, affecting the levels of metabolites in cells.

Gene Expression Modulation

This compound can influence gene expression related to metabolic processes and cellular stress responses. It may act as an activator or inhibitor depending on the cellular context and specific enzymes involved.

Impact on Cell Signaling

The compound has been shown to modulate cell signaling pathways by interacting with receptors and enzymes involved in these pathways. This modulation can lead to significant changes in cellular metabolism and function.

Binding Interactions

The molecular mechanism of this compound involves binding interactions with biomolecules. It may inhibit certain dehydrogenases by occupying their active sites or influence transcription factors that regulate gene expression.

Temporal Effects in Laboratory Settings

Research indicates that the biological activity of this compound can change over time due to factors such as temperature and pH. Long-term studies have shown lasting effects on cellular functions, including alterations in metabolic pathways.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant changes in metabolism and potential toxic effects, including cellular stress and tissue damage.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anti-inflammatory Properties : Research suggests this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications.

- Analgesic Effects : Preliminary studies indicate potential analgesic effects that warrant further investigation.

- Skin Sensitization Studies : Evaluations of skin sensitization potency have categorized various fragrance materials, including those containing this compound, providing insights into its safety profile .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3,3-dimethylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZDBRGSBDTGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554758 | |

| Record name | (3,3-Dimethylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102369-67-5 | |

| Record name | 3,3-Dimethylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102369-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,3-Dimethylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.